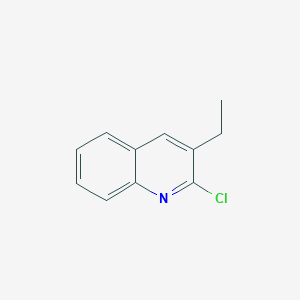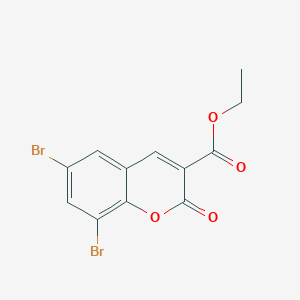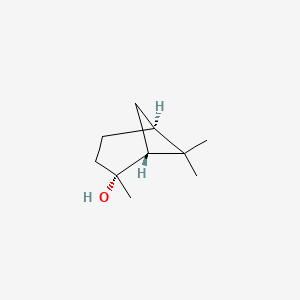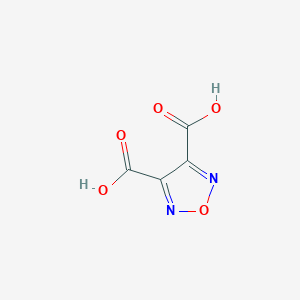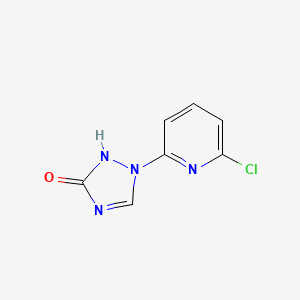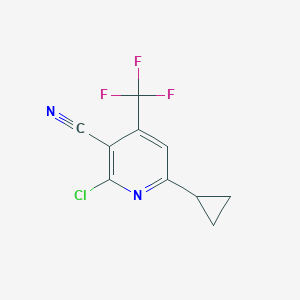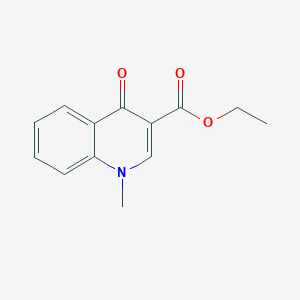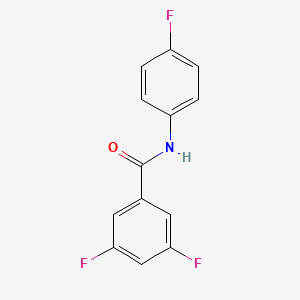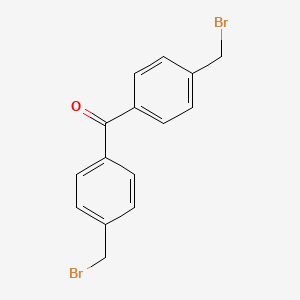![molecular formula C9H5N3S2 B1621080 5H-吡啶并[3,2-e]噻唑并[3,2-a]嘧啶-5-硫酮 CAS No. 106531-35-5](/img/structure/B1621080.png)
5H-吡啶并[3,2-e]噻唑并[3,2-a]嘧啶-5-硫酮
描述
5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antiviral, and anticancer properties .
科学研究应用
5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without the use of solvents, which simplifies the process and enhances the yield. For instance, the reaction of pyrimidine-2-thiones with chloroacetate can be carried out by heating the reagents directly, leading to the formation of the desired thiazolopyrimidines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more sustainable .
化学反应分析
Types of Reactions
5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group in the compound can yield amino derivatives.
Substitution: The compound can undergo substitution reactions, such as acylation of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Acylating agents: For substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolopyrimidines .
作用机制
The mechanism of action of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase, which are involved in inflammatory and neurological processes . Additionally, the compound can interact with DNA and RNA, leading to its antiviral and anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidines, such as:
- 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine
- 6-Phenyl-2,3,6,13-tetrahydro-5H,7H-chromeno[3’,4’:5,6]pyrido[3,2-e]isothiazolo[2,3-a]pyrimidine-5,7-dione
Uniqueness
What sets 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione apart from similar compounds is its unique combination of biological activities and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for both research and industrial applications .
属性
IUPAC Name |
5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-8-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S2/c13-8-6-2-1-3-10-7(6)12-4-5-14-9(12)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQRLEBPIZVJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=CSC3=NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379246 | |
| Record name | 5H-Pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-35-5 | |
| Record name | 5H-Pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione derivatives and their significance?
A1: These compounds feature a complex heterocyclic core comprising a pyrido[3,2-e]thiazolo[3,2-a]pyrimidine scaffold with a thione group at the 5-position. This core structure allows for diverse substitutions, impacting biological activity. For instance, the presence of a hydrogenated pyridine, thiazole, or triazine ring can influence diuretic and saluretic effects []. Furthermore, incorporating aryl substituents can lead to planar derivatives with potential antiproliferative properties, though further research is needed to confirm this [].
Q2: How does the structure of these compounds relate to their diuretic activity?
A2: Research suggests a strong correlation between the structure of 5H-[1,3]thiazolo[3,2-a]pyrido[3,2-e]pyrimidines and their diuretic activity. Studies utilizing the Fujita-Ban model to analyze a series of derivatives revealed that hydrogenation of specific rings within the core structure (pyridine, [, ]thiazole, or [, , ]triazine) generally diminishes both diuretic and saluretic effects []. This highlights the importance of specific structural features for optimal activity.
Q3: What other heterocyclic systems have been explored in conjunction with the 5H-PYRIDO[3',2'] scaffold?
A3: Researchers have synthesized compounds incorporating various heterocyclic systems alongside the 5H-PYRIDO[3',2'] scaffold. Examples include:
- Pyridothiopyranopyrimidines: These compounds, specifically 2-substituted pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidines, were synthesized from 2,3-dihydro-3-dimethylaminomethylenethiopyrano[2,3-b]pyridin-4(4H)-ones reacting with specific binucleophile amidines [].
- Triazoloquinolines: Researchers successfully synthesized a novel ring system, 5-oxo-5H-pyrido-[3″,2″:5′,6′]pyrimido[1′,2′:1,5][1,2,4]triazolo[4,3-a]quinoline, by reacting 2-chloropyridine-3-carboxylic acid chloride with 3-amino-1,2,4-triazolo[4,3-a]quinoline []. This demonstrates the potential for creating diverse and complex heterocyclic architectures with potential biological applications.
Q4: Beyond diuretic and potential antiproliferative activities, are there other potential applications for these compounds?
A5: While research primarily focuses on the aforementioned activities, the structural diversity achievable through modifications of the 5H-PYRIDO[3',2'] scaffold suggests potential applications in other areas. For instance, the presence of nitrogen and sulfur atoms within the core structure offers possibilities for coordination chemistry, leading to the development of novel metal complexes []. These complexes may exhibit interesting photophysical properties [] and could be explored for applications in areas such as catalysis, sensing, or materials science. Further research is crucial to unlock the full potential of these compounds across diverse scientific disciplines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



